Meso-zeaxanthin

Übersicht

Beschreibung

Meso-zeaxanthin is a xanthophyll carotenoid and one of the three stereoisomers of zeaxanthin. It is the second most abundant form in nature, following 3R,3’R-zeaxanthin, which is produced by plants and algae . This compound is essential for optimal visual performance due to its blue light-filtering properties and antioxidant capacity .

Wirkmechanismus

Target of Action

Meso-Zeaxanthin (MZ) is a xanthophyll carotenoid that primarily targets the macula lutea in the human retina . The macula lutea, also known as the “yellow spot”, is responsible for optimal spatial vision . MZ, along with Lutein (L) and Zeaxanthin (Z), are the main carotenoids in the macula lutea, collectively referred to as macular pigment (MP) .

Mode of Action

MZ interacts with its targets by accumulating in the central retina, where it exhibits a regional dominance at the epicentre of the macula .

Biochemical Pathways

The biosynthesis of MZ involves the MVA and MEP pathways, which are crucial for improving carotenoid productivity . MZ may also be generated from other carotenoids consumed in the diet, as carotenoids are known to convert into different carotenoids for functional reasons .

Pharmacokinetics

MZ is obtained through dietary intake, with animals sourcing them from plants or algae . The bioavailability of MZ can be influenced by the formulation of the supplement. For instance, a micromicellar formulation with solubilised Z and MZ diacetates has been shown to enhance the bioavailability of these carotenoids when compared to traditional carotenoid formulations .

Result of Action

MZ plays a crucial role in optimal visual performance due to its blue light-filtering properties, which attenuate chromatic aberration, veiling luminance, and blue haze . It also has antioxidant properties, which may protect against age-related macular degeneration . MZ has been found to scavenge superoxide radicals, hydroxyl radicals, and inhibit in vitro lipid peroxidation .

Action Environment

The action of MZ can be influenced by environmental factors such as light availability. For instance, rapidly growing plants remove zeaxanthin when light availability is limiting to photosynthesis . Furthermore, the production of MZ can be influenced by the diet, as MZ may be generated from other carotenoids consumed in the diet .

Biochemische Analyse

Biochemical Properties

Meso-zeaxanthin exhibits significant antioxidant properties, scavenging free radicals such as superoxide, hydroxyl, and nitric oxide radicals . It interacts with various enzymes and proteins, including catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, this compound inhibits tissue lipid peroxidation, further contributing to its protective role in biochemical reactions .

Cellular Effects

This compound influences several cellular processes, particularly in retinal cells. It enhances cell function by increasing the levels of antioxidant enzymes, thereby reducing oxidative stress . This compound also affects cell signaling pathways and gene expression, promoting cellular homeostasis and protecting against age-related macular degeneration . Its anti-inflammatory properties contribute to maintaining cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins in the retina, such as xanthophyll-binding proteins, facilitating its localization and function . This compound also inhibits specific cytochrome P450 enzymes, reducing the production of harmful metabolites . Additionally, it induces phase II detoxifying enzymes, enhancing the cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, maintaining its antioxidant properties . Studies have demonstrated that its protective effects on cellular function persist over extended periods, both in vitro and in vivo . The degradation of this compound can occur under certain conditions, such as exposure to high temperatures and light . Long-term studies have indicated that this compound supplementation can lead to sustained improvements in retinal health and function .

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary with different dosages. At low to moderate doses, this compound exhibits protective effects on retinal cells and overall eye health . At high doses, it can lead to adverse effects, including toxicity and oxidative stress . The “No Observed-Adverse-Effect Level” (NOAEL) for this compound in animal models is significantly higher than the doses typically used in dietary supplements .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific binding proteins and transporters . In the retina, it binds to xanthophyll-binding proteins, facilitating its accumulation in the macula . This selective transport and distribution are crucial for its protective role in the eye, ensuring its localization in areas most susceptible to oxidative damage .

Subcellular Localization

This compound is predominantly localized in the macula of the retina, where it exerts its protective effects . It is found in high concentrations in the receptor axon layer and the inner plexiform layers of the retina . The subcellular localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This precise localization is essential for its function in filtering blue light and protecting against oxidative stress .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Meso-Zeaxanthin kann durch Verseifung von Zeaxanthin-Estern synthetisiert werden. Verseifung ist ein alkalischer Hydrolyseprozess, der die Esterbindungen zwischen Carotinoiden und Lipidmolekülen aufbricht . Die Reaktion beinhaltet typischerweise die Verwendung einer starken Base, wie z. B. Natriumhydroxid, in einer alkoholischen Lösung bei erhöhten Temperaturen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung von Zeaxanthin aus natürlichen Quellen, gefolgt von seiner Umwandlung in this compound durch Verseifung. Der Prozess umfasst mehrere Schritte: Extraktion, Verseifung, Reinigung und Kristallisation, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Meso-Zeaxanthin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Epoxide und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Dihydrozeaxanthin umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen von this compound auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Anhydride werden für Veresterungsreaktionen verwendet.

Hauptprodukte

Oxidation: Epoxide und andere oxidierte Derivate.

Reduktion: Dihydrozeaxanthin.

Substitution: Veresterte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Role in Eye Health

Meso-zeaxanthin is one of the three key carotenoids that constitute the macular pigment, alongside lutein and zeaxanthin. It plays a crucial role in protecting retinal cells from oxidative stress and inflammation, which are significant factors in age-related macular degeneration (AMD).

Protective Effects Against AMD

Recent studies have demonstrated that this compound can counteract cell damage in retinal pigment epithelial cells. A study showed that the combination of this compound and vitamin D3 significantly mitigated damage induced by various stressors, including amyloid beta oligomers and oxidative agents like hydrogen peroxide . This suggests a protective mechanism against AMD's pathological features.

This compound Ocular Supplementation Trial (MOST)

The MOST trial investigated the effects of this compound supplementation on macular pigment optical density (MPOD) among healthy subjects. Participants consuming a formulation containing this compound, lutein, and zeaxanthin showed significant increases in serum concentrations and MPOD over six months compared to a placebo group . The following table summarizes key findings from this trial:

| Parameter | Intervention Group | Placebo Group | P-Value |

|---|---|---|---|

| MPOD at 0.25° (V3) | Increased | No change | <0.05 |

| Serum Lutein (µmol/L) | Increased | No change | <0.05 |

| Serum Zeaxanthin (µmol/L) | Increased | No change | <0.05 |

Binding to Proteins

Research indicates that this compound binds to various proteins within the eye, enhancing its protective effects against oxidative stress . This binding capability is crucial for its role in maintaining visual function.

Visual Performance Enhancement

Clinical studies have shown that supplementation with this compound, along with lutein and zeaxanthin, can improve visual performance metrics such as contrast sensitivity. One study reported improvements in contrast sensitivity after 12 months of supplementation with a specific dosage of these carotenoids .

Summary of Findings

This compound demonstrates significant potential in ocular health through its antioxidant properties and ability to enhance macular pigment density. The following table summarizes the clinical findings regarding its applications:

| Study | Outcome | Significance |

|---|---|---|

| MOST Trial | Increased MPOD and serum carotenoid levels | Statistically significant |

| Protective Effects Study | Reduced cell damage in retinal cells | Significant reduction in oxidative stress |

| Visual Performance Study | Improved contrast sensitivity | Clinically relevant improvement |

Vergleich Mit ähnlichen Verbindungen

Meso-Zeaxanthin wird mit anderen Xanthophyll-Carotinoiden, wie Lutein und Zeaxanthin, verglichen. Während alle drei Verbindungen in der Makula vorkommen und zur Sehleistung beitragen, ist this compound einzigartig in seiner höheren Potenz als Antioxidans und seiner spezifischen Lokalisierung im Epizentrum der Makula . Ähnliche Verbindungen sind:

Lutein: Dominant in der peripheren Makula.

Zeaxanthin: Dominant in der mittleren peripheren Makula.

Die einzigartigen Eigenschaften und die spezifische Lokalisierung von this compound machen es zu einer wertvollen Verbindung zur Verbesserung der Sehleistung und zum Schutz vor oxidativem Stress.

Biologische Aktivität

Meso-zeaxanthin (MZ) is a carotenoid predominantly found in the macula of the human eye and is part of the trio of macular carotenoids, which includes lutein and zeaxanthin. This article explores the biological activity of this compound, focusing on its effects on eye health, antioxidant properties, and potential implications for age-related macular degeneration (AMD).

Overview of this compound

This compound is synthesized in the retina from lutein and plays a crucial role in protecting retinal cells from oxidative stress and inflammation. It has been studied for its potential benefits in preventing AMD, a leading cause of vision loss in older adults.

Biological Mechanisms

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which help neutralize free radicals and reduce oxidative stress in retinal cells. It has been shown to scavenge various free radicals, including superoxide and hydroxyl radicals, thereby preventing cellular damage .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses in retinal cells. In a study involving immortalized human retinal pigmented epithelial cells (ARPE-19), this compound combined with vitamin D3 significantly counteracted cell damage induced by inflammatory stimuli such as lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) . This suggests that MZ may play a protective role against inflammatory processes associated with AMD.

3. Visual Function Improvement

Clinical studies have reported that supplementation with this compound can enhance visual function, particularly in individuals with early-stage AMD. It contributes to an increase in macular pigment optical density (MPOD), which is associated with improved visual performance .

Case Studies and Clinical Trials

- Combination Therapy for AMD : A study demonstrated that the combination of this compound and vitamin D3 could effectively reduce oxidative stress and inflammation in ARPE-19 cells subjected to various insults related to AMD . This finding supports the hypothesis that dietary supplementation could be beneficial for individuals at risk of developing AMD.

- Meta-Analysis on Carotenoid Ratios : A meta-analysis evaluated the impact of different ratios of lutein, zeaxanthin, and this compound on retinal health. It concluded that a balanced intake of these carotenoids is essential for optimal foveal health . The analysis highlighted that trials incorporating this compound showed a greater increase in MPOD compared to those without it.

- CREST Study : The CREST study investigated the efficacy of adding this compound to the AREDS2 formulation for patients with early AMD. Results indicated no significant differences in visual function or macular pigment density between groups receiving standard treatment versus those receiving additional this compound, suggesting further research is needed to clarify its benefits .

Table 1: Summary of Biological Activities of this compound

Table 2: Key Research Findings on this compound

Eigenschaften

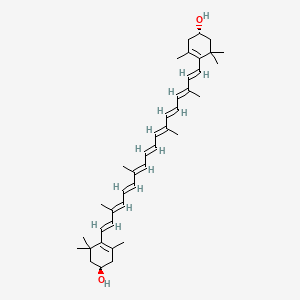

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXZKUSFCKOGQ-YOPUJPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-50-1 | |

| Record name | meso-Zeaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeaxanthin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZEAXANTHIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.